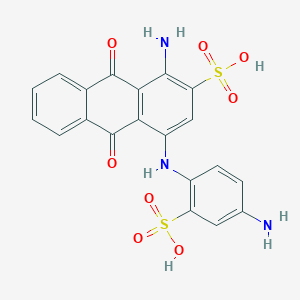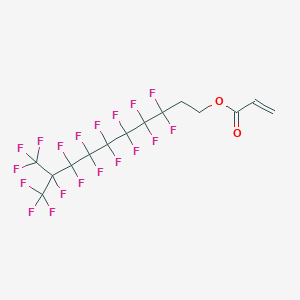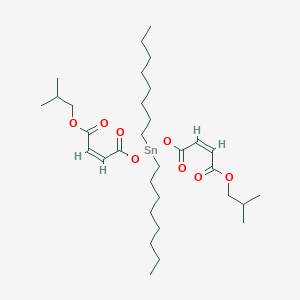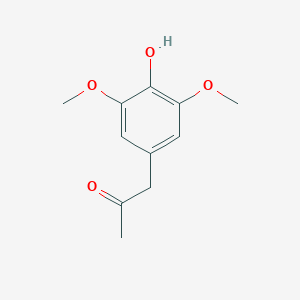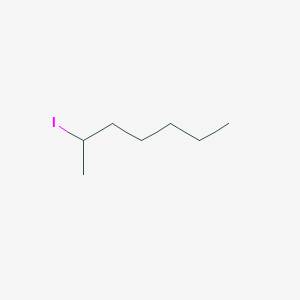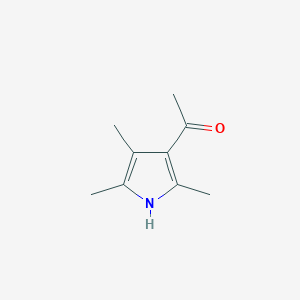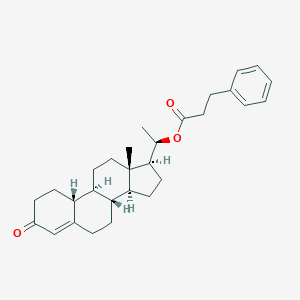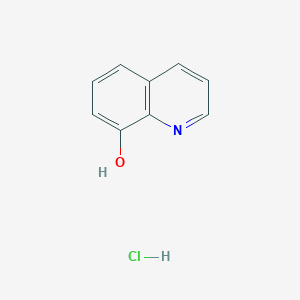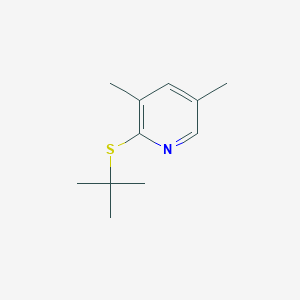
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in various research studies, particularly in the field of organic chemistry.
作用机制
The mechanism of action of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine is not well understood. However, it is believed that this compound acts as a chelating agent, forming coordination complexes with transition metals. This property has made it a popular choice for various research studies in the field of organometallic chemistry.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine. However, studies have shown that this compound has low toxicity and is relatively safe for use in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of using 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine in laboratory experiments is its ability to form stable coordination complexes with transition metals. This property has made it a popular choice for various research studies in the field of organometallic chemistry. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in research studies.
未来方向
There are several future directions for the research and application of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine. One potential area of research is the synthesis of new transition metal complexes using this compound as a ligand. Another area of research is the development of new organic compounds, particularly in the pharmaceutical and agrochemical industries. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
合成方法
The synthesis of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine involves the reaction of 2,3,5-trimethylpyridine with tert-butyl thiol in the presence of a strong acid catalyst. This method has been widely used in various research studies due to its simplicity and efficiency.
科学研究应用
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine has been extensively used in various scientific research studies. This compound is commonly used as a ligand in organometallic chemistry, particularly in the synthesis of transition metal complexes. It has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
属性
CAS 编号 |
18794-48-4 |
|---|---|
产品名称 |
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine |
分子式 |
C11H17NS |
分子量 |
195.33 g/mol |
IUPAC 名称 |
2-tert-butylsulfanyl-3,5-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-9(2)10(12-7-8)13-11(3,4)5/h6-7H,1-5H3 |
InChI 键 |
OOGFLLOHRHJKAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)SC(C)(C)C)C |
规范 SMILES |
CC1=CC(=C(N=C1)SC(C)(C)C)C |
其他 CAS 编号 |
18794-48-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



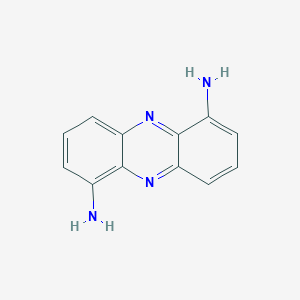
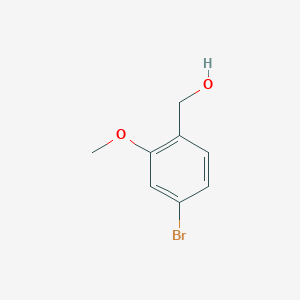
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
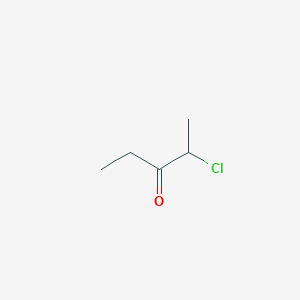
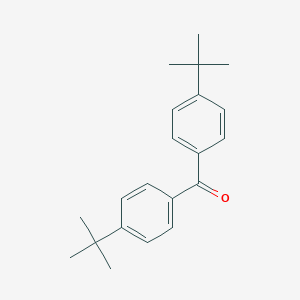
![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)
